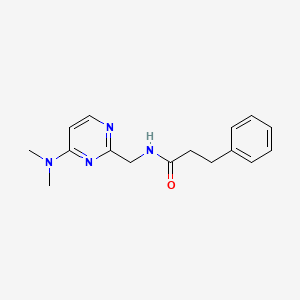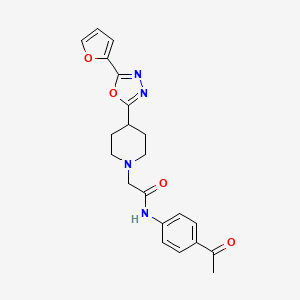![molecular formula C18H19NO3 B2611428 2-[(2-Methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797196-04-3](/img/structure/B2611428.png)
2-[(2-Methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazoles were synthesized by electrochemical oxidation of semicarbazone at a platinum electrode . The electrolysis was carried out in acetonitrile using lithium perchlorate as a supporting electrolyte .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the compound “( {2- [ (4-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid” has an empirical formula of C11H13NO3S and a molecular weight of 239.29 . The SMILES string for this compound is O=C (CSCC (O)=O)NC (C=C1)=CC=C1C .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazoles were synthesized by electroorganic cyclization of semicarbazone . This reaction did not require oxidizing reagents and could be performed at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound “( {2- [ (4-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid” is a solid .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Organic Synthesis and Catalysis : Research has shown the utility of similar compounds in organic synthesis, particularly in catalysis. For example, palladium-catalyzed α-oxidation of aromatic ketones to prepare a variety of 2-(2-methylphenyl)-2-oxoethyl acetates demonstrates the compound's role in synthesizing complex organic molecules (Chen et al., 2016).
- Ligand Synthesis for Metal Complexes : Compounds with similar structures have been used to synthesize and characterize triorganotin(IV) complexes, showing their potential in developing materials with specific electronic or catalytic properties (Baul et al., 2002).
Medicinal Chemistry Applications
- Drug Synthesis and Optimization : Such compounds have been utilized in synthesizing novel series of derivatives with potential biological activities. For instance, OxymaPure/DIC was used for synthesizing α-ketoamide derivatives, showcasing the compound's relevance in medicinal chemistry and drug design (El‐Faham et al., 2013).
- Anticancer Drug Development : Organotin(IV) complexes derived from amino acid functionalized Schiff bases, including similar structures, have shown significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer drugs (Basu Baul et al., 2009).
Material Science and Catalysis
- Electrochemical Applications : Derivatives of phenylglycine, structurally related to the compound , have enhanced the pseudocapacitance performance of poly orthoaminophenol films, suggesting applications in supercapacitor technology (Kowsari et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-7-9-15(10-8-13)11-18(21)22-12-17(20)19-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVESLHIZWZSXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2611345.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2611348.png)

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2611350.png)
![8-(4-fluorophenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2611351.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2611354.png)
![1-Benzothiophen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2611356.png)
![4-Chloro-N-[2-(prop-2-enoylamino)ethyl]-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide](/img/structure/B2611358.png)


![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2611363.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2611366.png)
